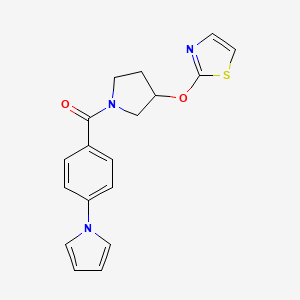![molecular formula C24H18F3N3O4S B2576884 Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-46-4](/img/structure/B2576884.png)
Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule with several functional groups. It contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also has an ethyl ester group (–COOC2H5), a trifluoromethyl group (–CF3), and a benzamido group (–C6H5CONH–).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to say exactly what those steps would be. However, the tolyl group could potentially be introduced via a Williamson etherification or a C-C coupling reaction1.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, the presence of an ester group suggests that it could undergo hydrolysis under acidic or basic conditions to produce an alcohol and a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of an ester group suggests that it might have a fruity smell, as many esters do. The trifluoromethyl group could increase the compound’s stability and decrease its reactivity compared to a regular methyl group.Aplicaciones Científicas De Investigación
Synthesis of Pyridazine Derivatives
This compound is part of a larger family of pyridazine derivatives, which are synthesized through novel reactions involving α-diazo-β-oxo propionates with hydrazine, leading to compounds expected to have antibacterial properties. These syntheses contribute to the development of new antibacterial agents by creating a wide array of structurally diverse pyridazine-based compounds (Kimura, Miyamoto, Matsumoto, & Minami, 1976).
Photochemical Rearrangements
Photochemical studies on dihydro-1,3-thiazines, a related chemical structure, reveal that these compounds undergo interesting rearrangements under light exposure. This research provides insights into the behavior of similar heterocyclic compounds under specific conditions, which could be relevant for designing light-sensitive therapeutic agents (Bhatia, Buckley, McCabe, Avent, Brown, & Hitchcock, 1998).
Herbicidal Activities
Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of novel pyridazine derivatives with significant herbicidal and bleaching activities. This application is crucial in agricultural research, where the development of new herbicides can help manage weed resistance and improve crop yields (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Novel Heterocyclic Compounds
The compound is also involved in the synthesis of novel heterocyclic compounds such as thienoquinolines, which showcases its versatility as a building block for creating compounds with potential applications in various fields of chemistry and pharmacology (Awad, Abdel-rahman, & Bakhite, 1991).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents uses ethyl derivatives as precursors. These studies aim to develop compounds that can effectively combat microbial infections, contributing to the ongoing search for new antibiotics to address antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Safety And Hazards
Without specific information, it’s hard to provide accurate safety and hazard information for this compound. As a general rule, complex organic molecules should be handled with care, as they could potentially be harmful or toxic.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, thieno[3,4-d]pyridazine derivatives are known to have various biological activities, so this compound could potentially have interesting bioactive properties.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more accurate and detailed analysis, specific experimental data would be needed.
Propiedades
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-5-4-6-15(11-14)24(25,26)27)18(17)22(32)30(29-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGVEONVWINQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

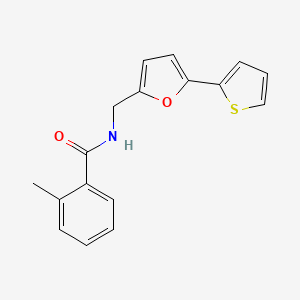
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)
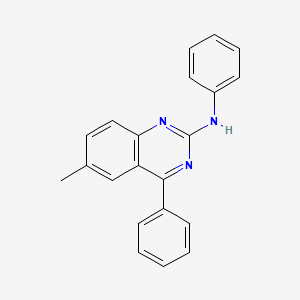
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
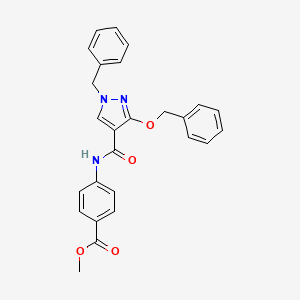
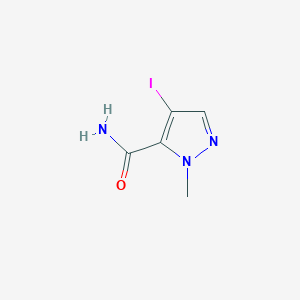
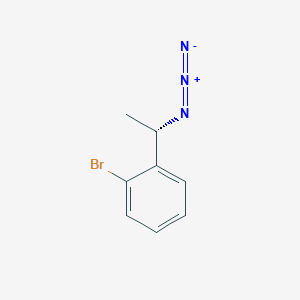
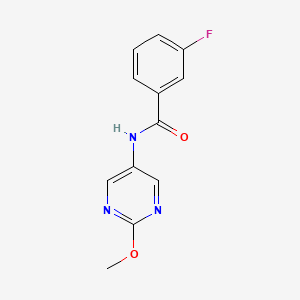
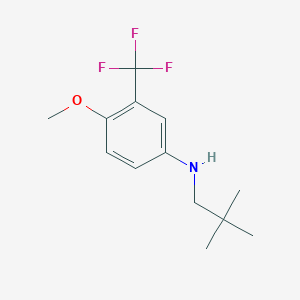
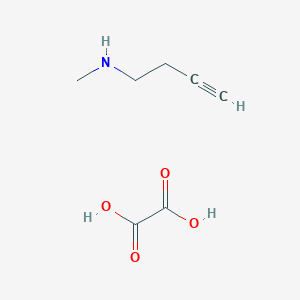
![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)
